2,4-Dihydroxy-6-methoxyquinolin

Übersicht

Beschreibung

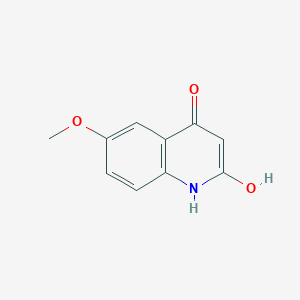

2,4-Dihydroxy-6-methoxyquinoline is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by its two hydroxyl groups and one methoxy group attached to the quinoline ring, exhibits unique chemical properties that make it valuable in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,4-Dihydroxy-6-methoxyquinoline has been explored for its potential as a lead compound in drug discovery. Its structural properties allow for modifications that can enhance its efficacy against various diseases:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against species like Candida albicans and Aspergillus species .

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells, particularly in human carcinoma xenograft models. For instance, at a dosage of 150 mg/kg, it has shown the ability to inhibit tumor growth significantly .

Chemical Synthesis

In synthetic chemistry, 2,4-Dihydroxy-6-methoxyquinoline serves as a building block for synthesizing more complex quinoline derivatives. Its reactivity can be harnessed to develop new compounds with enhanced biological activities .

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its chemical properties. Its ability to form stable complexes with various metals makes it suitable for industrial applications where color stability is crucial .

Case Study 1: Anticancer Mechanisms

Research has demonstrated that 2,4-Dihydroxy-6-methoxyquinoline can induce apoptosis through mitochondrial pathways in cancer cells. In vitro studies have shown that treatment with this compound leads to increased reactive oxygen species (ROS) generation and subsequent cell death in various cancer cell lines .

Key Findings :

- Induction of apoptosis was observed to be three to four times higher compared to untreated controls.

- The compound's efficacy was comparable to established anticancer agents, suggesting its potential as a therapeutic candidate .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of 2,4-Dihydroxy-6-methoxyquinoline revealed its effectiveness against multiple fungal pathogens. The compound was tested against strains such as Aspergillus flavus and Candida albicans, showcasing significant inhibition of growth at various concentrations .

Key Findings :

- The minimum inhibitory concentration (MIC) values indicated strong antifungal activity.

- The mechanism of action involves disrupting cellular functions in target organisms, potentially by inhibiting key enzymes or altering gene expression .

Uniqueness of 2,4-Dihydroxy-6-methoxyquinoline

What distinguishes 2,4-Dihydroxy-6-methoxyquinoline from other quinoline derivatives is its unique combination of functional groups which enhances its reactivity and biological profile. This makes it particularly valuable for developing new therapeutic agents and studying biochemical pathways involved in disease mechanisms .

Wirkmechanismus

Target of Action

2,4-Dihydroxy-6-methoxyquinoline (DHMQ) is a compound that exhibits antifungal properties . It has been shown to have activity against Aspergillus flavus, Aspergillus fumigatus, Candida albicans, and other fungi . DHMQ also inhibits the growth of E. coli and A. aureus in vitro .

Mode of Action

The mode of action of DHMQ involves blocking the function of the viral neuraminidase protein (EC 3.2.1.18), thus preventing the virus from budding from the host cell . This inhibition of viral neuraminidase is a key factor in its antiviral properties .

Biochemical Pathways

DHMQ triggers apoptosis predominantly via the mitochondria-dependent pathway and enhances the generation of reactive oxygen species (ROS) . It also induces G1 cell cycle arrest through the downregulation of cyclin D1 and CDK4 .

Pharmacokinetics

It is known that many natural products face challenges in medication due to undesirable properties such as low oral bioavailability, metabolic instability, and less solubility in aqueous media .

Result of Action

The result of DHMQ’s action is the inhibition of the growth of various fungi and bacteria, including E. coli and A. aureus . In addition, it has been shown to induce apoptosis and cell cycle arrest in certain cell lines .

Action Environment

The action environment of DHMQ can influence its efficacy and stability. For instance, the compound was isolated from the seeds of Syzygium nervosum, suggesting that it may be most effective in the natural environments where these plants thrive . .

Biochemische Analyse

Biochemical Properties

2,4-Dihydroxy-6-methoxyquinoline exhibits antifungal properties and has shown activity against Aspergillus flavus, Aspergillus fumigatus, Candida albicans, and other fungi . It also inhibits the growth of E. coli and A. aureus in vitro . These interactions suggest that 2,4-Dihydroxy-6-methoxyquinoline may interact with enzymes, proteins, and other biomolecules in these organisms, affecting their growth and survival .

Cellular Effects

This suggests that 2,4-Dihydroxy-6-methoxyquinoline may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its antifungal and antibacterial properties, it may interact with biomolecules in these organisms, potentially inhibiting enzymes or altering gene expression

Dosage Effects in Animal Models

In vivo studies have shown that 2,4-Dihydroxy-6-methoxyquinoline can inhibit the growth of tumors in a human carcinoma xenograft model at a dose of 150 mg/kg

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-6-methoxyquinoline can be achieved through several methods. One common approach involves the reaction of 2-hydroxyquinoline with methoxy-substituted reagents under controlled conditions. For instance, the reaction of 2-hydroxyquinoline with methoxybenzene in the presence of a catalyst can yield 2,4-Dihydroxy-6-methoxyquinoline .

Industrial Production Methods

Industrial production of 2,4-Dihydroxy-6-methoxyquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dihydroxy-6-methoxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinoline derivatives such as 2-hydroxyquinoline, 4-hydroxyquinoline, and 6-methoxyquinoline. These compounds share structural similarities but differ in their functional groups and biological activities .

Uniqueness

What sets 2,4-Dihydroxy-6-methoxyquinoline apart is its unique combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new drugs and studying various biochemical pathways .

Biologische Aktivität

2,4-Dihydroxy-6-methoxyquinoline (also referred to as DMC) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and cellular protection. This article explores the biological activity of DMC, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

DMC is characterized by its quinoline backbone, which is known for various pharmacological properties. The chemical formula for DMC is C10H9NO3, and it features hydroxyl and methoxy substituents that contribute to its biological activity .

Anticancer Activity

Numerous studies have investigated the anticancer properties of DMC across different cell lines. The compound has demonstrated significant cytotoxic effects against various human cancer cells, including:

- HeLa (cervical cancer)

- SMMC-7721 (hepatocellular carcinoma)

- PANC-1 (pancreatic cancer)

- MIA PACA2 (pancreatic cancer)

- SPC-A-1 (lung cancer)

Efficacy in Cell Lines

- HeLa Cells : DMC treatment resulted in increased DNA damage as evidenced by comet assay results. Tail DNA percentage increased significantly over time, indicating enhanced apoptosis .

- SMMC-7721 Cells : Exhibited a notable IC50 value of approximately 32.3 µM, indicating strong sensitivity to DMC. Apoptosis was confirmed through flow cytometry, showing a significant increase in hypodiploid cells after treatment .

- PANC-1 Cells : DMC inhibited cell proliferation with IC50 values of 10.5 µM and 12.2 µM for PANC-1 and MIA PACA2 respectively. The compound induced apoptosis via mitochondrial pathways, decreasing Bcl-2 expression while maintaining Bax levels .

DMC's anticancer effects are attributed to several mechanisms:

- Induction of Apoptosis : DMC triggers apoptosis in cancer cells through mitochondrial pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in treated cells, which is crucial for halting the proliferation of cancer cells .

- Reversal of Drug Resistance : DMC has potential in overcoming multi-drug resistance observed in hepatocellular carcinoma cell lines by modulating drug efflux mechanisms .

Cytotoxicity and Safety Profile

Importantly, DMC exhibits low toxicity towards normal human cells such as L-02 liver cells and HFL-1 lung fibroblasts, indicating a favorable safety profile for therapeutic applications . This selectivity is essential for developing effective anticancer agents with minimal side effects.

Research Findings Summary

| Cell Line | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| HeLa | 32.3 | Induces apoptosis via ROS generation | Significant DNA damage observed |

| SMMC-7721 | 32.3 | Mitochondrial pathway activation | High sensitivity to DMC |

| PANC-1 | 10.5 | Inhibition of Bcl-2; ROS increase | Effective against drug-resistant cells |

| MIA PACA2 | 12.2 | Cell cycle arrest | Promotes apoptosis |

Case Study 1: HeLa Cell Treatment

In a study examining the effects of DMC on HeLa cells, treatment durations of 6 to 48 hours were analyzed. Results indicated that DNA tail percentages increased significantly with time, demonstrating the compound's effectiveness in inducing DNA damage and subsequent apoptosis.

Case Study 2: PANC-1 Cell Line

Research focused on PANC-1 cells revealed that DMC not only inhibited cell proliferation but also induced significant apoptotic changes as evidenced by flow cytometric analysis. The study highlighted that even at lower concentrations, DMC could effectively reduce cell viability .

Eigenschaften

IUPAC Name |

4-hydroxy-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHIHNYMVBNMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715635 | |

| Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14300-45-9 | |

| Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.